2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid
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Overview
Description
2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid is an organic compound that features a pyrazole ring substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with appropriate reagents to introduce the propanoic acid moiety. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-dimethyl-1H-pyrazol-3-yl)boronic acid: Shares the pyrazole ring structure but differs in functional groups.
2-(1,4-Dimethyl-1H-pyrazol-3-yl)acetic acid hydrochloride: Similar structure with an acetic acid moiety instead of propanoic acid.
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with different substitution patterns.
Uniqueness
2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(1,4-dimethylpyrazol-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-11(4)10-7(6)9(2,3)8(12)13/h5H,1-4H3,(H,12,13) |
InChI Key |
OYSQVQYJZSRULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(C)(C)C(=O)O)C |
Origin of Product |
United States |
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